Sudan III

Übersicht

Beschreibung

It is primarily used as a colorant in various applications, including plastics, oils, polishes, and waxes . The compound is characterized by its reddish-brown powder form and is known for its stability and vibrant color.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Solvent Red 23 wird durch eine Diazotierungsreaktion gefolgt von einer Kupplung synthetisiert. Der Prozess beginnt mit der Diazotierung von 4-(Phenyldiazenyl)benzenamin, das dann mit Naphthalen-2-ol gekoppelt wird, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer niedrigen Temperatur, um die Stabilität des Diazoniumsalzes zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Solvent Red 23 großtechnische Diazotierungs- und Kupplungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig kontinuierliche Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Solvent Red 23 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen und zur Bildung aromatischer Amine führen.

Substitution: Die aromatischen Ringe in Solvent Red 23 können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub in sauren Bedingungen werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen umfassen typischerweise Reagenzien wie Halogene und Nitrierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Verschiedene Oxidationsprodukte, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Aromatische Amine wie Anilin und Naphthylamin.

Substitution: Substituierte aromatische Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Fecal Fat Staining:

Sudan III is extensively used in clinical diagnostics to detect the presence of lipids in fecal samples. The this compound staining test involves mixing fecal samples with the dye, which binds to triglycerides and lipoproteins, allowing for visual identification under a microscope.

-

Procedure:

- A small sample of feces is mixed with saline or water.

- Glacial acetic acid is added to hydrolyze insoluble fatty acid salts.

- This compound dye is introduced, and the mixture is heated.

- Microscopic examination reveals red-orange stained fat droplets.

-

Effectiveness:

In a study involving 60 cases, the accuracy of this compound staining was found to be approximately 72%, with a low false-negative rate of only 6% .

Food Industry Applications

This compound is used as a coloring agent in food products; however, its use is controversial due to potential health risks associated with azo dyes. Regulatory agencies often scrutinize its application in food items.

- Regulatory Status:

While approved for use in some countries, many jurisdictions have banned Sudan dyes in food products due to concerns over carcinogenicity and toxicity .

Research Applications

Optical Sensors:

this compound's properties make it suitable for developing optical sensors. Research has demonstrated that thin films of this compound can be utilized in sensor technology due to their sensitivity to environmental changes.

- Key Findings:

Toxicological Studies:

Studies have investigated the toxic effects of this compound on various bacterial strains, revealing its potential mutagenic properties.

- Case Study:

In vitro tests showed that this compound inhibited the growth of Clostridium perfringens and Lactobacillus rhamnosus, with reductions in cell numbers by up to 59% . This suggests that while this compound has applications in diagnostics and sensor technology, caution is warranted regarding its safety profile.

Interaction Studies

Research has also explored the interaction of this compound with proteins such as bovine serum albumin (BSA). Spectroscopic methods have revealed that this compound can induce conformational changes in BSA, providing insights into its potential toxicological effects at the molecular level.

- Molecular Docking Results:

Molecular docking studies indicate that this compound interacts within subdomain IIA of BSA, highlighting its significance for understanding chemical interactions .

Data Summary Table

Wirkmechanismus

The mechanism of action of Solvent Red 23 involves its interaction with specific molecular targets. The compound’s azo bonds can undergo protonation, leading to changes in its color. This property is utilized in various analytical techniques to detect and quantify different substances . The dye’s interaction with lipids and other hydrophobic molecules makes it useful in biological staining and imaging applications .

Vergleich Mit ähnlichen Verbindungen

Solvent Red 23 ist Teil einer Familie von Azofarbstoffen, die Verbindungen wie Solvent Red 19 und Solvent Red 24 umfasst. Im Vergleich zu diesen ähnlichen Verbindungen ist Solvent Red 23 einzigartig aufgrund seiner spezifischen molekularen Struktur, die bestimmte Farbeigenschaften und Stabilität bietet . Andere ähnliche Verbindungen umfassen:

Solvent Red 19: Bekannt für seine Stabilität und Verwendung in ähnlichen Anwendungen.

Solvent Red 24: Wird in verschiedenen industriellen Anwendungen verwendet, jedoch mit unterschiedlichen Farbeigenschaften.

Biologische Aktivität

Sudan III (C.I. Solvent Red 23) is a synthetic azo dye primarily used in various industrial applications, including as a colorant in cosmetics and food products. However, its biological activity has raised significant concerns due to its potential toxicological effects and implications for human health. This article explores the biological activity of this compound, focusing on its effects on microbial growth, mutagenicity, and environmental impact.

Overview of this compound

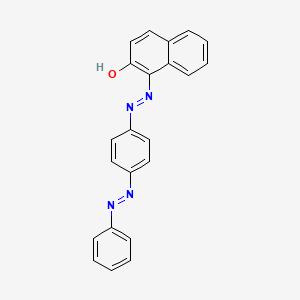

- Chemical Structure : this compound is a diazo dye characterized by its red color and hydrophobic properties.

- Applications : Commonly used in food and cosmetic products, though its use is banned in many countries due to safety concerns.

1. Effects on Microbial Growth

Research indicates that this compound significantly affects the growth of various human intestinal bacteria. A study evaluated the impact of this compound on 11 prevalent bacterial strains, revealing notable inhibitory effects:

| Bacterial Strain | Growth Decrease (%) at 6h | Growth Decrease (%) at 10h |

|---|---|---|

| Bifidobacterium catenulatum | 11 | 17 |

| Clostridium perfringens | 30 | 14 |

| Escherichia coli | 59 | 30 |

| Peptostreptococcus magnus | 48 | 29 |

| Enterococcus faecalis | - | 23 |

The results indicated that this compound inhibited the growth of several strains, with decreases ranging from 11% to 59% depending on the strain and duration of exposure .

2. Mutagenicity Studies

This compound has been subjected to mutagenicity testing using the Ames test, which assesses the potential of compounds to induce mutations in bacteria. The dye was found to be mutagenic in the presence of metabolic activation from rat liver extracts, suggesting that it may pose carcinogenic risks under certain conditions .

3. Toxicity and Environmental Impact

This compound's toxicity extends beyond microbial interactions; it poses risks to human health and environmental safety. A study highlighted its contamination in cosmetics, raising concerns about long-term exposure effects . Moreover, its presence in palm oil samples indicated adulteration issues that could affect food safety standards .

Case Study: Toxicity in Cosmetics

A recent investigation into Indonesian cosmetics revealed contamination with this compound, leading to adverse health effects among users. Reports indicated skin irritations and potential long-term health risks associated with prolonged exposure to products containing this dye .

Case Study: Environmental Monitoring

Studies monitoring water bodies for Sudan dyes demonstrated their persistence in aquatic environments, raising alarms about bioaccumulation and ecological impacts. The recovery rates for this compound in water samples were reported between 72.9% and 92.8%, indicating significant contamination levels .

Eigenschaften

IUPAC Name |

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNINJWBTRXEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041742 | |

| Record name | C.I. Solvent Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline] | |

| Record name | Sudan III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-86-9 | |

| Record name | 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan III | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sudan III | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(phenylazo)phenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 17 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND733RX3JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.